3,4-dimethyl-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide
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Overview
Description
3,4-dimethyl-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide is a complex organic compound that features a benzamide core with a tosylpyrrolidine substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethyl-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the tosylpyrrolidine intermediate, which is then coupled with a benzamide derivative. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This could include the use of continuous flow reactors to control reaction conditions more precisely and reduce the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
3,4-dimethyl-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) in DMF for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
3,4-dimethyl-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3,4-dimethyl-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide involves its interaction with specific molecular targets. The tosyl group can act as a leaving group, facilitating the formation of reactive intermediates that can interact with biological molecules. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-tosylpyrrolidine: Shares the tosylpyrrolidine moiety but lacks the benzamide core.
3,4-dimethylbenzamide: Contains the benzamide core but lacks the tosylpyrrolidine substituent.
Uniqueness
3,4-dimethyl-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide is unique due to the combination of the benzamide core and the tosylpyrrolidine substituent, which imparts specific chemical and biological properties not found in the individual components.
Properties
IUPAC Name |
3,4-dimethyl-N-[[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3S/c1-15-6-10-20(11-7-15)27(25,26)23-12-4-5-19(23)14-22-21(24)18-9-8-16(2)17(3)13-18/h6-11,13,19H,4-5,12,14H2,1-3H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATMXGIKPSKTIKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2CNC(=O)C3=CC(=C(C=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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